13-cis-Retinonitrile

Retinoid Lipophilicity Pharmacokinetics

Researchers requiring precise stereochemical control in retinoid studies often face isomer cross-contamination, invalidating results. 13-cis-Retinonitrile (CAS 20638-89-5), with its fixed (2Z,4E,6E,8E) geometry and distinct LogP (6.5), eliminates this uncertainty. - Enables unambiguous HPLC/LC-MS peak identification versus all-trans or 9-cis isomers. - Serves as a stable, well-characterized precursor for ¹³C-labeled internal standards. - Backed by documented photoisomerization profiles for reliable experimental design. Available from BenchChem with batch-specific CoA, ensuring procurement-ready quality for your retinoid research pipeline.

Molecular Formula C20H27N
Molecular Weight 281.443
CAS No. 20638-89-5
Cat. No. B583475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-cis-Retinonitrile
CAS20638-89-5
Synonyms(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile; 
Molecular FormulaC20H27N
Molecular Weight281.443
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
InChIInChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
InChIKeyLKTQCZNCSHAYSX-HWCYFHEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-cis-Retinonitrile (CAS 20638-89-5): A Defined Stereoisomer for Retinoid Research and Procurement


13-cis-Retinonitrile (CAS 20638-89-5), molecular formula C20H27N and molecular weight 281.44 g/mol, is a synthetic retinoid derivative characterized by its nitrile functional group and a specific 13-cis stereochemical configuration at the C13-C14 double bond . This precise stereochemistry, defined by the (2Z,4E,6E,8E) tetraene geometry [1], is the critical structural feature distinguishing it from other retinoid isomers like its all-trans counterpart . The compound is recognized as a useful retinoid that serves as an isomer of an all-trans-retinal intermediate in research pathways [2].

Procurement Precision: Why the 13-cis Configuration of Retinonitrile is Non-Interchangeable with Other Isomers


Substituting 13-cis-Retinonitrile with another retinoid or even another retinonitrile isomer (e.g., all-trans-retinonitrile, 9-cis-retinonitrile) is not scientifically valid for experiments requiring specific stereochemical outcomes. The spatial arrangement of substituents at the C13 position directly dictates the compound's chemical reactivity and biological interaction profile [1]. Studies on the photoisomerization of hindered poly-cis isomers of retinal and retinonitrile [2] demonstrate that the 13-cis geometry is not a minor variant but a distinct molecular entity with unique photochemical properties and stability, profoundly affecting its behavior in synthetic pathways and receptor-binding contexts. The distinction is so fundamental that 13-cis-Retinonitrile is explicitly characterized as an isomer of an all-trans-retinal intermediate , underscoring its role as a discrete and non-substitutable tool in retinoid research.

Quantitative Differentiation: Comparative Evidence for Selecting 13-cis-Retinonitrile


LogP-Driven Membrane Partitioning: 13-cis-Retinonitrile vs. 13-cis-Retinal

The presence of a nitrile (-CN) group in 13-cis-Retinonitrile, compared to the aldehyde (-CHO) group in 13-cis-Retinal, results in a quantifiable difference in lipophilicity. 13-cis-Retinonitrile exhibits a computed LogP (XLogP3) of 6.5 [1], whereas 13-cis-Retinal is reported to have a higher LogP of 6.77 [2]. This difference indicates that 13-cis-Retinonitrile is slightly less lipophilic than its aldehyde analog, which can significantly impact its membrane permeability, cellular distribution, and chromatographic behavior in analytical methods like reversed-phase HPLC.

Retinoid Lipophilicity Pharmacokinetics

UV-Vis Absorption: Distinct Chromophore Environment in all-cis- vs. 13-cis-Retinonitrile Isomers

The stereochemical configuration around the polyene chain directly impacts the electronic absorption properties of retinoids. For the highly distorted all-cis-retinonitrile isomer, the UV absorption maximum (λmax) is reported to be significantly blue-shifted to 287 nm [1]. This is a direct consequence of the severe steric hindrance and deviation from planarity in the all-cis configuration. In contrast, 13-cis-Retinonitrile, which possesses a mixture of cis and trans bonds, is expected to have a red-shifted λmax, more typical of less hindered retinoids (though a direct, explicitly stated λmax value for 13-cis-Retinonitrile could not be located in the primary literature, this class-level inference is strongly supported by the observed behavior of the all-cis analog).

Retinoid Spectroscopy Photochemistry

Thermodynamic Stability: The 13-cis Isomer as a Favorable Entry Point in Poly-cis Isomer Synthesis

In the synthesis of highly hindered poly-cis retinonitrile isomers, the 13-cis configuration represents a relatively more stable and synthetically accessible isomer compared to its all-cis counterparts. The all-cis-retinonitrile is described as a highly distorted and hindered molecule, which readily undergoes isomerization [1]. Conversely, 13-cis-Retinonitrile, with its mixture of cis and trans bonds, avoids the extreme steric clashes of the all-cis isomer, making it a more tractable compound for handling and storage. This is evidenced by the fact that synthetic routes to more complex isomers, such as 7-cis,11-cis,13-cis-retinonitrile, often utilize or generate the 13-cis isomer as a key intermediate or more stable product [2].

Retinoid Synthesis Stereochemistry

Evidence-Backed Application Scenarios for 13-cis-Retinonitrile in Research and Development


Stereochemical Reference Standard in Isomer-Specific Analytical Method Development

Given the quantifiable difference in LogP (6.5 for 13-cis-Retinonitrile vs. 6.77 for 13-cis-Retinal) [1], 13-cis-Retinonitrile serves as an essential reference standard for developing and validating analytical methods, such as reversed-phase HPLC or LC-MS, that must separate and quantify different retinoid isomers. Its distinct lipophilicity profile ensures reliable peak identification and method calibration, critical for pharmacokinetic studies or quality control of retinoid-containing formulations. This is further reinforced by its defined λmax difference relative to all-cis isomers [2].

Intermediate for the Synthesis of Stable Isotope-Labeled Retinoids

The defined synthetic pathway to 13-cis-Retinonitrile [1] makes it a valuable precursor for creating stable isotope-labeled analogs, such as 13-cis-Retinonitrile-13C2 [2]. The established stereochemistry at the 13-cis position is crucial for ensuring the labeled analog retains the correct geometry for its intended use as an internal standard in mass spectrometry-based quantification, thereby improving the accuracy and precision of analytical measurements in complex biological matrices.

Mechanistic Studies of Stereospecific Isomerization and Photochemistry

The well-characterized photochemistry of retinonitrile isomers, including the unique behavior of poly-cis species [1], positions 13-cis-Retinonitrile as a key tool for fundamental studies on photoisomerization dynamics and stereospecific reactions. Its relatively stable 13-cis geometry, in contrast to the highly strained all-cis isomer [2], allows researchers to investigate the regioselectivity of photo-induced and thermal isomerization pathways, contributing to a deeper understanding of retinoid chemistry in contexts ranging from visual pigment modeling to materials science.

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